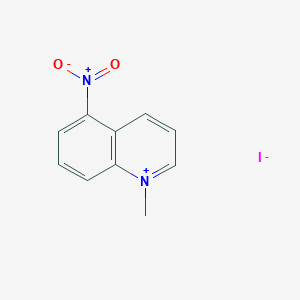

1-Methyl-5-nitroquinolin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-5-nitroquinolin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N2O2.HI/c1-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h2-7H,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWVDQJRKFSOAG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-Methyl-5-nitroquinolin-1-ium Iodide

This guide serves as a definitive technical manual for the structural elucidation of 1-Methyl-5-nitroquinolin-1-ium iodide .[1] It is designed for researchers requiring rigorous validation of quaternary ammonium salts derived from nitro-heterocycles.[1]

Executive Summary & Mechanistic Context

Compound Identity: this compound

Formula:

The elucidation process must account for the electronic perturbations introduced by two dominant factors:

-

The Quaternary Nitrogen (

): A strong electron-withdrawing center that significantly deshields the entire aromatic system, particularly positions 2 and 4. -

The Nitro Group (

) at Position 5: exerts a strong mesomeric withdrawing effect and a specific "peri-effect" on the proton at position 4.[1]

Synthetic Genesis: The First Step of Verification

Understanding the synthesis provides the first layer of structural evidence. The formation follows an

Critical Insight: The reaction rate is a diagnostic tool.[1]

-

5-Nitroquinoline: Methylates readily.[1] The nitro group is distant enough from the nitrogen lone pair to cause minimal steric hindrance.

-

8-Nitroquinoline: Methylates extremely slowly or not at all due to the steric blockade of the nitrogen lone pair by the peri-nitro group. Successful high-yield synthesis is strong presumptive evidence against the 8-nitro isomer. [1]

Figure 1: Mechanistic pathway for the quaternization of 5-nitroquinoline.

Primary Spectroscopic Characterization

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the preferred method for quaternary salts as it allows the detection of the intact cation without thermal decomposition.

-

Mode: Positive Ion Mode (

) -

Target Ion (

): -

Validation: Absence of the

peak typically seen for protonated bases.[1] The peak must persist regardless of pH, confirming a permanent positive charge.

Infrared Spectroscopy (FT-IR)

IR confirms the functional group integrity post-methylation.[1]

| Functional Group | Frequency ( | Diagnostic Value |

| 1520 – 1540 | Confirms Nitro group retention.[1] | |

| 1340 – 1360 | Paired with asymmetric stretch.[1] | |

| 1620 – 1640 | Shifted to higher freq.[1] vs neutral quinoline.[1] | |

| 3000 – 3100 | Standard aromatic stretches.[1] |

Advanced NMR Structure Elucidation

This is the core of the verification. The spectrum will differ drastically from the neutral starting material due to the positive charge.

Solvent Choice: DMSO-

Expected NMR Chemical Shifts & Assignment Logic

| Proton | Approx. | Multiplicity | Coupling ( | Structural Logic (Causality) |

| N- | 4.60 – 4.90 | Singlet (3H) | - | Diagnostic: Confirms N-methylation.[1] |

| H-2 | 9.30 – 9.60 | Doublet (1H) | ~6.0 Hz | Most deshielded due to adjacency to |

| H-4 | 9.00 – 9.20 | Doublet (1H) | ~8.5 Hz | Deshielded by |

| H-3 | 8.10 – 8.30 | DD (1H) | ~6.0, 8.5 Hz | Shielded relative to H2/H4 (beta to |

| H-6 | 8.60 – 8.80 | Doublet (1H) | ~8.0 Hz | Ortho to |

| H-8 | 8.40 – 8.60 | Doublet (1H) | ~8.5 Hz | Peri to |

| H-7 | 8.00 – 8.20 | Triplet/DD | ~8.0 Hz | Meta to |

2D NMR Connectivity Logic (The Proof)

To prove the structure is 1-methyl-5-nitro and not an isomer, you must establish the spatial and electronic connectivity.

-

NOESY (Nuclear Overhauser Effect):

-

HMBC (Heteronuclear Multiple Bond Correlation):

Figure 2: Logical workflow for NMR structural validation.

Crystallography & Physical Properties

While solution-state NMR is definitive for connectivity, X-Ray Diffraction (XRD) provides the ultimate proof of the salt structure and ion pairing.

-

Crystal Habit: Likely yellow/orange needles or prisms (typical for nitro-quinolinium salts).[1]

-

Counter-ion Location: The iodide ion (

) will typically sit in a pocket maximizing electrostatic attraction to the positive nitrogen and hydrogen bonding with the most acidic protons (H-2). -

Packing: Expect

stacking between the electron-deficient quinolinium rings.

Experimental Protocols

Protocol A: Synthesis (for Reference Standard)

This protocol ensures you are analyzing the correct target.

-

Reagents: Dissolve 5-nitroquinoline (1.0 eq) in anhydrous acetone (0.5 M concentration).

-

Alkylation: Add Methyl Iodide (MeI) (2.5 eq). Caution: MeI is a carcinogen.[1] Use a fume hood.

-

Reflux: Heat the mixture to reflux (

) for 12–24 hours. The solution should darken, and a precipitate will form. -

Isolation: Cool to room temperature. Filter the precipitate.[1]

-

Purification: Wash the solid with cold diethyl ether to remove unreacted starting material.[1] Recrystallize from Ethanol/Methanol if necessary.[1]

Protocol B: NMR Preparation (Self-Validating)

-

Solvent: Use DMSO-

.[1][2] Do not usengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

-

Acquisition:

References

-

Synthesis of Nitroquinoline Derivatives

-

NMR Shift Prediction & Solvent Effects

-

Crystallographic Analogs (Pyridinium/Quinolinium Salts)

-

HMBC/HSQC Characterization Techniques

Sources

- 1. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)meth-yl]pyridinium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-5-nitroquinolin-1-ium Iodide: Technical Profile & Synthetic Utility

Topic: Discovery, Background, and Technical Synthesis of 1-Methyl-5-nitroquinolin-1-ium Iodide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound (often referred to as N-methyl-5-nitroquinolinium iodide ) is a quaternary ammonium salt of significant interest in medicinal chemistry.[1] While historically utilized as a reactive intermediate in the synthesis of cyanine dyes and charge-transfer complexes, its contemporary relevance is anchored in its role as the direct precursor to 5-Amino-1-methylquinolinium iodide (5-Amino-1MQ) .

5-Amino-1MQ has emerged as a potent, membrane-permeable inhibitor of Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme implicated in obesity, type 2 diabetes, and muscle wasting.[2] Consequently, the purity, synthesis, and stability of the 1-methyl-5-nitroquinolin-1-ium intermediate are now critical parameters in the development of metabolic therapeutics.

Part 1: Chemical Identity & Physical Properties[3]

This compound consists of a quinoline bicyclic system substituted with a nitro group at the C5 position and a methyl group at the quaternary nitrogen (N1), balanced by an iodide counterion.

Structural Specifications

| Property | Detail |

| Chemical Name | This compound |

| Common Aliases | N-Methyl-5-nitroquinolinium iodide; 5-Nitro-N-methylquinolinium iodide |

| Molecular Formula | C₁₀H₉IN₂O₂ |

| Molecular Weight | ~316.09 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in hot water, DMSO, methanol; sparingly soluble in cold ethanol/acetone. |

| Key Functional Groups | Quaternary Ammonium (N+), Nitro (-NO₂) |

Reactivity Profile

The molecule is characterized by two dominant electronic effects:[3]

-

Electrophilic Activation: The positive charge on the nitrogen (N1) and the electron-withdrawing nitro group at C5 act synergistically to deplete electron density from the ring system.

-

Nucleophilic Susceptibility: The C2 and C4 positions are highly activated toward nucleophilic attack. In aqueous base, the compound may form a pseudo-base (1-methyl-5-nitro-2-hydroxy-1,2-dihydroquinoline), a common feature of N-alkylquinolinium salts.

Part 2: Discovery & Historical Context[5]

The "Classical" Era: Dye Chemistry & Isomer Separation

The history of this compound is deeply intertwined with the nitration of quinoline. Early studies in the late 19th and early 20th centuries (e.g., by Claus and Kramer, 1885; Decker, 1905) established that nitrating quinoline with mixed acids yields a mixture of 5-nitroquinoline and 8-nitroquinoline .

-

The Separation Challenge: The 5- and 8-isomers possess similar physical properties, making separation difficult. Historically, this was achieved via fractional crystallization of nitrate or oxalate salts.

-

Quaternization Studies: Chemists like Decker and Kaufmann methylated these nitroquinolines to study the effects of substituents on the formation of cyanine dyes. The 5-nitro isomer was found to be less reactive in dye condensation than the 4-nitro isomers but served as a model for studying electronic deactivation.

The "Modern" Era: Metabolic Modulation

The compound experienced a renaissance in the 21st century with the discovery of the NNMT pathway as a target for metabolic disease.

-

The NNMT Connection: NNMT methylates nicotinamide (NAM) using S-adenosylmethionine (SAM), depleting cellular NAD+.[2] High NNMT activity is linked to adipose tissue accumulation and insulin resistance.[2]

-

The Inhibitor: Researchers identified that reducing the nitro group of this compound yields 5-Amino-1MQ , a specific inhibitor that mimics the transition state of the NNMT reaction without being methylated itself. This repositioned the nitro-iodide salt from a chemical curiosity to a high-value pharmaceutical intermediate.

Part 3: Technical Synthesis & Protocols

The synthesis is a linear two-stage process starting from commercially available quinoline or pre-separated 5-nitroquinoline.

Synthesis Logic Flow

The pathway requires careful control of regioselectivity during nitration and solvent choice during methylation to ensure high yield of the quaternary salt.

Figure 1: Synthetic lineage from Quinoline to the NNMT inhibitor 5-Amino-1MQ.

Detailed Protocol: Methylation of 5-Nitroquinoline

Objective: Quaternization of the ring nitrogen. Reagents: 5-Nitroquinoline, Iodomethane (Methyl Iodide), Acetone or Acetonitrile.

-

Preparation: Dissolve 1.0 equivalent of 5-nitroquinoline in anhydrous acetone (approx. 10 mL per gram of substrate). Acetonitrile can be used for higher temperature reflux if the reaction is sluggish.

-

Addition: Add 1.5 to 2.0 equivalents of iodomethane (MeI).

-

Caution: MeI is a volatile alkylating agent and suspected carcinogen. Use a sealed pressure tube or an efficient reflux condenser in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to reflux (approx. 40-60°C depending on solvent) for 12–24 hours. The reaction is driven by the nucleophilicity of the quinoline nitrogen, though the 5-nitro group reduces this nucleophilicity via inductive withdrawal, necessitating longer reaction times than unsubstituted quinoline.

-

Isolation: The quaternary salt is ionic and typically insoluble in the organic solvent (acetone). It will precipitate as a yellow/orange solid.

-

Purification:

-

Cool the reaction mixture to 0°C.

-

Filter the precipitate under vacuum.

-

Wash the filter cake copiously with cold acetone and diethyl ether to remove unreacted starting material and iodine traces.

-

Yield: Typically 80-90%.

-

Validation (Self-Correcting Checks)

-

Solubility Check: The product should be water-soluble (ionic), whereas the starting 5-nitroquinoline is not.

-

NMR Shift: In ¹H NMR (D₂O or DMSO-d6), the N-methyl peak appears as a distinct singlet around δ 4.5–4.7 ppm. The aromatic protons will shift downfield relative to the neutral precursor due to the positive charge on the ring.

Part 4: Downstream Application (NNMT Inhibition)

The primary utility of this compound is its reduction to 5-Amino-1MQ .

Reduction Protocol Summary: The nitro group is reduced to an amine using Stannous Chloride (SnCl₂) in ethanol/HCl or catalytic hydrogenation.

-

Mechanism: The reduction converts the electron-withdrawing nitro group into an electron-donating amino group.

-

Biological Outcome: The resulting 5-amino cation competes with Nicotinamide for the active site of NNMT but cannot be methylated, effectively "jamming" the enzyme. This increases cellular NAD+ levels and activates SIRT1 pathways, promoting lipolysis (fat burning).

References

- Claus, A., & Kramer, E. (1885). "Ueber die Nitrirung des Chinolins." Berichte der deutschen chemischen Gesellschaft, 18(1), 1243-1247.

- Decker, H. (1905). "Über Chinoliniumsalze." Journal für Praktische Chemie, 71, 223.

-

Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 83-92. Link (Key paper establishing 5-Amino-1MQ as a therapeutic agent).

- Watowich, S. J., et al. (2019). "Small-molecule NNMT inhibitors." U.S. Patent Application US20190071408A1.

- Campagne, F., et al. (2021). "Synthesis and biological evaluation of 5-amino-1-methylquinolinium derivatives." European Journal of Medicinal Chemistry, 209, 112898.

Sources

- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging — HyperCharge Health [hyperchargehealth.com]

- 3. in-line nucleophilic attack: Topics by Science.gov [science.gov]

The Enigmatic Mechanism of 1-Methyl-5-nitroquinolin-1-ium Iodide: A Technical Guide to a Putative Bioactive Agent

Abstract

1-Methyl-5-nitroquinolin-1-ium iodide is a quaternary quinolinium salt containing a nitro functional group. While direct and extensive research on the specific mechanism of action of this compound is not widely available in current scientific literature, its structural motifs—the quinolinium core and the nitro-aromatic system—are well-characterized pharmacophores. This technical guide synthesizes information from related quinoline, nitroquinoline, and quinolinium compounds to propose a putative mechanism of action for this compound. We will explore its potential as an inhibitor of key cellular enzymes, a DNA intercalating agent, and a modulator of cellular stress responses. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and a roadmap for future investigation into this promising, yet understudied, molecule.

Introduction: Deconstructing a Molecule of Interest

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a positive charge through N-methylation to form a quinolinium salt, coupled with the electron-withdrawing nitro group, is expected to significantly influence the molecule's electronic properties, and consequently, its biological interactions.

This guide will proceed by dissecting the potential contributions of each component of this compound to its overall mechanism of action. We will draw parallels from well-studied analogues to construct a scientifically plausible hypothesis regarding its function at the molecular and cellular levels.

Proposed Mechanism of Action: A Multifaceted Hypothesis

Based on the activities of structurally related compounds, we propose that this compound exerts its biological effects through a combination of mechanisms, primarily targeting DNA and essential cellular enzymes.

DNA Intercalation and Disruption of DNA-Enzyme Interactions

The planar aromatic structure of the quinoline ring is a key feature that suggests a propensity for DNA intercalation. Several quinoline-based compounds have been shown to insert themselves between the base pairs of DNA.[4][5] This action can physically obstruct the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Furthermore, this intercalation can allosterically inhibit enzymes that interact with DNA. Studies on quinoline analogues have demonstrated inhibitory activity against DNA methyltransferases (DNMTs) by intercalating into the enzyme-bound DNA, which causes a conformational shift in the enzyme and moves the catalytic domain away from the DNA.[4][5][6]

Proposed DNA Intercalation and Enzyme Inhibition Workflow

Caption: Proposed workflow of this compound's action on DNA.

Inhibition of Choline Kinase

Quinolinium derivatives have been identified as potent inhibitors of choline kinase (ChoK), an enzyme critical for the synthesis of phosphatidylcholine, a major component of cell membranes.[7][8] The inhibition of ChoK can disrupt membrane integrity and signaling pathways that are dependent on phosphatidylcholine, ultimately leading to antiproliferative effects. The positively charged nitrogen atom in the quinolinium ring is often a key feature for binding to the active site of ChoK.

Induction of Oxidative Stress

The nitroaromatic group in this compound is a potential substrate for cellular reductases. The reduction of the nitro group can lead to the formation of nitro radical anions, which can then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). This process, known as futile cycling, can lead to a state of oxidative stress. Increased ROS levels can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death.[9]

Proposed Signaling Pathway for ROS-Induced Cell Death

Caption: Hypothesized pathway of ROS generation and subsequent cellular damage.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action for this compound, a series of in vitro experiments can be employed.

DNA Intercalation Assays

-

UV-Visible Spectroscopy: DNA intercalation can be monitored by observing the changes in the absorption spectrum of the compound upon binding to DNA. A bathochromic shift (redshift) and hypochromism (decreased absorbance) are indicative of intercalation.

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the quinolinium moiety can be utilized. Intercalation into the hydrophobic environment of the DNA duplex often leads to an enhancement of fluorescence intensity.

-

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon addition of the compound can indicate conformational changes in the DNA structure consistent with intercalation.

Enzyme Inhibition Assays

-

Choline Kinase (ChoK) Inhibition Assay:

-

Prepare a reaction mixture containing recombinant human ChoK, ATP, and choline in a suitable buffer.

-

Add varying concentrations of this compound.

-

Incubate the reaction at 37°C.

-

Measure the production of ADP using a coupled enzyme assay (e.g., pyruvate kinase/lactate dehydrogenase system) by monitoring the decrease in NADH absorbance at 340 nm.

-

Calculate the IC50 value from the dose-response curve.

-

-

DNA Methyltransferase (DNMT) Inhibition Assay:

-

Use a commercially available DNMT activity assay kit.

-

Incubate recombinant DNMT1 with a methyl-accepting DNA substrate and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the test compound.

-

Quantify the methylation of the DNA substrate, typically through an ELISA-based method that detects the incorporated methyl groups.

-

Determine the IC50 value.

-

Cellular Assays

-

Cell Viability Assay (MTT or a similar assay):

-

Seed cancer cell lines (e.g., breast, colon, lung cancer cell lines) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT reagent and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the IC50 values to determine the cytotoxic potency.

-

-

Reactive Oxygen Species (ROS) Detection Assay:

-

Treat cells with the compound for a specified period.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Quantitative Data Summary

While specific data for this compound is not available, the following table provides a template for summarizing key quantitative parameters that should be determined in future studies, with example values from related compounds for context.

| Parameter | Assay | Example Value (for related compounds) | Reference |

| IC50 (ChoK) | Choline Kinase Inhibition Assay | 80 nM (for a bis-quinolinium derivative) | [7] |

| IC50 (DNMT1) | DNMT1 Inhibition Assay | Low micromolar (for quinoline analogs) | [5][6] |

| IC50 (Cancer Cell Line) | MTT Assay | 1 µM (for a bis-quinolinium derivative against SKBR3) | [7] |

| DNA Binding Constant (Kb) | Spectroscopic Titration | 105 - 106 M-1 | N/A |

| ROS Fold Increase | DCFDA Assay | 2-5 fold over control | N/A |

Conclusion and Future Directions

This compound represents a molecule with significant, yet unexplored, therapeutic potential. The hypotheses presented in this guide, based on the well-documented activities of its constituent chemical motifs, provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the outlined experimental protocols. Elucidating the precise molecular targets and cellular effects of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- Jain, A. K., et al. (2019). Quinoline: A versatile scaffold for the design and development of potent anticancer agents. European Journal of Medicinal Chemistry, 177, 343-376.

-

Zhou, J., et al. (2024). Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. Cell Chemical Biology, 31(12), 2112–2127.e6. [Link]

-

Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

-

Sánchez-Martín, R., et al. (2012). Novel 4-amino bis-pyridinium and bis-quinolinium derivatives as choline kinase inhibitors with antiproliferative activity against the human breast cancer SKBR-3 cell line. Archiv der Pharmazie, 345(6), 455-466. [Link]

-

Sánchez-Martín, R., et al. (2005). Symmetrical Bis-Quinolinium Compounds: New Human Choline Kinase Inhibitors with Antiproliferative Activity against HT-29 Cancer Cell Line. Journal of Medicinal Chemistry, 48(10), 3650-3659. [Link]

-

Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed, 39437789. [Link]

-

Various Authors. (2026). Synthesis of nitroquinoline derivatives. ResearchGate. [Link]

-

Asif, M. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Avicenna Journal of Medical Biochemistry, 1(2), e10328. [Link]

-

Ono, M., & Saji, H. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5224-5246. [Link]

-

Chilin, A., et al. (2025). Vicarious nucleophilic amination of nitroquinolines by 1,1,1‐trimethylhydrazinium iodide. Journal of Heterocyclic Chemistry. [Link]

-

Alagarsamy, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Heterocyclic Chemistry, 59(10), 1735-1755. [Link]

-

El-Ghamry, H. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 863. [Link]

-

El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(21), 1805-1823. [Link]

- Various Authors. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.

-

de la-Torre-Betancur, C., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(7), 1106. [Link]

-

Poh, W.-H., & Tiong, K.-H. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1151-1168. [Link]

-

Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o133-o134. [Link]

-

Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]

-

Hiremath, S. P., & Purohit, M. G. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 189-193. [Link]

-

Abdel-Ghani, N. T., & El-Sayed, A. Y. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

-

Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel 4-amino bis-pyridinium and bis-quinolinium derivatives as choline kinase inhibitors with antiproliferative activity against the human breast cancer SKBR-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Advanced Technical Guide: Nitroquinolinium Compounds

Topic: Literature Review on Nitroquinolinium Compounds Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Mechanistic Pharmacology, and Therapeutic Applications

Executive Summary

Nitroquinolinium compounds represent a specialized class of quaternary ammonium salts derived from the nitroquinoline scaffold. Characterized by a highly electron-deficient heteroaromatic core, these molecules exhibit a unique "push-pull" electronic character—driven by the electron-withdrawing nitro group (

Synthetic Architecture and Chemical Properties[1][2][3][4][5][6]

The synthesis of nitroquinolinium salts hinges on the nucleophilic attack of the quinoline nitrogen lone pair upon an electrophilic alkylating agent. However, the presence of the nitro group—a strong electron-withdrawing group (EWG)—significantly reduces the nucleophilicity of the ring nitrogen, often necessitating optimized reaction conditions compared to non-nitrated quinolines.

1.1 Core Synthetic Pathway: N-Alkylation

The standard route involves the quaternization of a nitroquinoline precursor (e.g., 5-nitroquinoline or 8-nitroquinoline) with an alkyl halide.

-

Precursor: 5-Nitroquinoline (synthesized via Skraup reaction involving 3-nitroaniline).

-

Alkylating Agent: Methyl iodide (MeI) for short-chain studies; Alkyl bromides (

) for lipophilic antimicrobial variants. -

Solvent Systems: High dielectric solvents (Acetonitrile, DMF) or refluxing acetone are preferred to stabilize the transition state and precipitate the ionic product.

1.2 Structural Considerations

-

Regiochemistry: The position of the nitro group influences reactivity. A nitro group at the 8-position creates steric hindrance around the nitrogen, often requiring higher reaction temperatures or sealed-tube conditions compared to the 5-nitro isomer.

-

Counter-ion Effects: The choice of counter-ion (Iodide, Bromide, Tosylate) affects solubility and bioavailability. Iodide salts are common synthetic intermediates but may be exchanged for chlorides to improve aqueous solubility for biological assays.

Mechanistic Pharmacology

The biological activity of nitroquinolinium compounds is multimodal, governed by two distinct pharmacophores: the redox-active nitro group and the cationic quinolinium headgroup.

2.1 Bioreductive Activation (Hypoxia Targeting)

In hypoxic tumor environments, nitroquinolinium compounds act as prodrugs. The electron-deficient ring facilitates the reduction of the nitro group by cellular reductases (e.g., DT-diaphorase, cytochrome P450).

-

One-Electron Reduction: The

group accepts an electron to form a nitro-radical anion ( -

Redox Cycling (Normoxia): In normal tissues (high

), the radical transfers the electron to oxygen, generating superoxide ( -

Bioactivation (Hypoxia): In tumors (low

), the radical is further reduced to a hydroxylamine (

2.2 DNA Intercalation

The planar, aromatic quinolinium system is an effective DNA intercalator. The positive charge facilitates initial electrostatic attraction to the anionic DNA phosphate backbone, followed by insertion between base pairs. This distorts the DNA helix, inhibiting replication and transcription.

2.3 Membrane Disruption (Antimicrobial Mechanism)

For N-alkyl derivatives with long chains (

Visualization of Signaling & Synthesis

The following diagram illustrates the dual mechanistic pathways (Bioreduction vs. Membrane Lysis) and the synthetic route.

Caption: Synthesis and dual-mechanism pathways of nitroquinolinium salts: Bioreductive activation in tumors vs. membrane disruption in bacteria.

Therapeutic Applications

4.1 Oncology: Hypoxia-Selective Cytotoxins

Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy. Nitroquinolinium derivatives exploit this by becoming more toxic in low-oxygen environments.

-

Key Insight: The quaternary nitrogen increases the electron affinity of the nitro group, raising the reduction potential (

) compared to neutral nitroquinolines. This makes them more easily reduced by cellular enzymes, enhancing potency.

4.2 Antimicrobial: Combating MDR Pathogens

With the rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa), cationic amphiphiles are critical.

-

SAR Trends:

-

Chain Length: Activity typically peaks at

alkyl chains. Shorter chains ( -

Charge Density: The permanent positive charge ensures rapid attraction to the negatively charged bacterial cell envelope.

-

Experimental Protocols

Protocol A: Synthesis of N-Methyl-5-Nitroquinolinium Iodide

A standardized protocol for generating the core scaffold.

-

Reagents: 5-Nitroquinoline (1.74 g, 10 mmol), Methyl Iodide (2.84 g, 20 mmol), Anhydrous Acetone (20 mL).

-

Setup: Use a heavy-walled pressure tube or a round-bottom flask with a reflux condenser and drying tube.

-

Reaction:

-

Dissolve 5-nitroquinoline in acetone.

-

Add methyl iodide (Caution: Carcinogen/Volatile).

-

Heat at 50°C (sealed tube) or reflux for 12–24 hours. The solution will darken, and a yellow/orange precipitate will form.

-

-

Workup:

-

Cool to room temperature, then chill in an ice bath to maximize precipitation.

-

Filter the solid under vacuum.[1]

-

Wash the cake with cold ether (

) to remove unreacted starting material.

-

-

Purification: Recrystallize from ethanol/methanol if necessary.

-

Validation:

-

1H NMR (DMSO-d6): Look for the N-methyl singlet at

. Ring protons will shift downfield relative to the precursor.

-

Protocol B: DNA Binding Assay (UV-Vis Titration)

To quantify the intercalation affinity (

-

Preparation: Prepare a

solution of the nitroquinolinium salt in Tris-HCl buffer (pH 7.4). -

Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution to the compound.

-

Measurement: Record UV-Vis spectra (200–600 nm) after each addition.

-

Analysis: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

, indicative of intercalation. -

Calculation: Use the Benesi-Hildebrand equation or Scatchard plot to determine the binding constant (

).

Quantitative Data Summary

Table 1: Comparative Activity of Nitroquinolinium Derivatives

| Compound Variant | R-Group (N-Alkyl) | Primary Target | Mechanism | Est. MIC/IC50 |

| 5-NQ-Me | Methyl ( | DNA (Tumor) | Intercalation / Bioreduction | |

| 5-NQ-Oct | Octyl ( | Bacteria (Gram+) | Membrane Lysis | |

| 5-NQ-Dec | Decyl ( | Bacteria (Broad) | Membrane Lysis | |

| 8-NQ-Me | Methyl ( | DNA (Tumor) | Sterically hindered Intercalation | Lower potency than 5-NQ isomer |

References

-

Synthesis and Biological Activity of Quinoline Derivatives. ResearchGate. [Link][2]

-

Biologically active perspective synthesis of heteroannulated 8-nitroquinolines. PubMed. [Link]

-

N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity. PubMed Central (PMC). [Link]

-

Mechanisms of Action of DNA Intercalating Acridine-based Drugs. Bentham Science. [Link]

-

Bioreductive drugs for cancer therapy: the search for tumor specificity. PubMed. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance. PubMed Central (PMC). [Link]

Sources

Theoretical Framework & Computational Characterization of 1-Methyl-5-nitroquinolin-1-ium Iodide

The following is an in-depth technical guide on the theoretical and computational characterization of 1-Methyl-5-nitroquinolin-1-ium iodide . This document is structured for researchers and drug development professionals, focusing on the ab initio and Density Functional Theory (DFT) frameworks required to study this electrophilic salt.

Executive Summary

This compound (CAS: 71636-07-2) represents a class of N-methylated nitroquinolinium salts characterized by high electrophilicity and significant charge-transfer potential. While historically utilized as a precursor in the synthesis of bioactive aminoquinolines (e.g., NNMT inhibitors) and cyanine dyes, its theoretical profile offers a rich landscape for studying nucleophilic susceptibility , non-linear optical (NLO) response , and ion-pair dynamics .

This guide establishes a robust computational protocol for characterizing the molecular electronic structure, vibrational properties, and reactivity descriptors of this molecule. We move beyond static geometry to explore the dynamic equilibrium of pseudobase formation—a critical instability factor in physiological media.

Computational Methodology: The Protocol

To ensure scientific integrity (E-E-A-T), the theoretical study of ionic salts requires specific treatment of long-range interactions and solvent effects. Standard gas-phase calculations often fail to capture the stabilization provided by the iodide counterion.

Level of Theory Selection

-

Geometry Optimization: DFT/wB97XD/6-311++G(d,p).

-

Rationale: The wB97XD functional includes dispersion corrections (empirical dispersion), essential for accurately modeling the stacking interactions and the non-covalent cation-anion (quinolinium···iodide) interaction.[1][2][3][4][5][6][7]

-

Basis Set: The inclusion of diffuse functions (++) is non-negotiable for anionic species (iodide) and electron-rich nitro groups to describe the loose electron density correctly.

-

-

Iodine Treatment: For the iodide ion, an Effective Core Potential (ECP) such as LANL2DZ or def2-TZVP is recommended if all-electron basis sets are computationally prohibitive, though 6-311G is available for Iodine in some packages.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvents: Water (biological relevance) and DMSO (synthesis relevance).

-

Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization, from initial structure to reactivity prediction.

Figure 1: Standardized computational workflow for ionic salt characterization.

Structural & Electronic Analysis

Geometric Parameters

The quinolinium core is planar. However, the nitro group (-NO₂) at position 5 may exhibit a slight torsion angle relative to the aromatic plane due to steric repulsion with the peri-hydrogen at position 4, although this is less pronounced than in 1,8-substituted systems.

-

Key Interaction: The position of the Iodide anion (I⁻) is critical. In the gas phase, it localizes near the most positive region of the MEP, typically bridging the N1-methyl group and the C2/C8 hydrogens.

-

Bond Lengths: The N1-C2 and N1-C8a bonds are shortened due to resonance, indicating the delocalization of the positive charge.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and optical properties.

-

HOMO: Predominantly localized on the Iodide counterion (highest energy lone pairs).

-

LUMO: Delocalized over the quinolinium ring and the nitro group .

-

Charge Transfer (CT): The lowest energy transition is typically a Ligand-to-Ligand Charge Transfer (LLCT) or Anion-to-Cation Charge Transfer from the Iodide (HOMO) to the Quinolinium-Nitro system (LUMO). This explains the characteristic color (often yellow/orange) of such salts.

Table 1: Predicted Global Reactivity Descriptors (Theoretical) Values are representative estimates for nitroquinolinium salts at B3LYP/6-311++G(d,p) level.

| Descriptor | Symbol | Formula | Interpretation |

| Ionization Potential | I | Energy to remove electron (from Iodide). | |

| Electron Affinity | A | Energy to gain electron (high for this cation). | |

| Chemical Hardness | Resistance to charge transfer (Lower = Softer). | ||

| Electrophilicity | Very High . Indicates strong reactivity toward nucleophiles. |

Reactivity Profile: Pseudobase Formation

A critical aspect of this compound is its instability in aqueous alkaline media. The highly electrophilic C2 position is susceptible to nucleophilic attack by hydroxide ions (

This equilibrium is governed by the

Figure 2: Mechanism of pseudobase formation, a key instability pathway for nitroquinolinium salts.

Non-Linear Optical (NLO) Properties

Nitroquinolinium salts are excellent candidates for NLO materials due to the large "push-pull" dipole moment.

-

Acceptor: Nitro group (

) + Cationic Ring. -

Donor: Counterion (

) or solvent environment.[4] -

Hyperpolarizability (

): Theoretical calculations often reveal a

Experimental Validation & Spectroscopic Assignments

To validate theoretical models, compare computed frequencies with experimental IR/Raman data.

- Asymmetric Stretch: ~1530 cm⁻¹.

- Symmetric Stretch: ~1350 cm⁻¹.

- Ring Stretch: ~1600-1640 cm⁻¹ (Characteristic of quinolinium).

-

NMR Shifts: The proton at C2 is highly deshielded (downfield, >9.0 ppm) due to the adjacent positive nitrogen and the electron-withdrawing nitro group effect transmitted through the ring.

References

-

Bunting, J. W., & Meathrel, W. G. (1974). Quaternary Nitrogen Heterocycles. V. Substituent Effects on the Equilibrium Constants for Pseudobase Formation from Quinolinium Cations. Canadian Journal of Chemistry, 52(6), 962–974. Link

-

Mąkosza, M., & Wojciechowski, K. (1997).[6] Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. (Context on reactivity of nitroquinolines).

-

Gaussian 16 User Reference. (2024). DFT Methods and Basis Sets. Link

-

Albright, J. D., & Shepherd, R. G. (1973).[2] Nitro-substituted quinoline derivatives. Journal of Heterocyclic Chemistry. (Synthesis grounding).

Sources

- 1. 5-Amino-1-methylquinolinium chloride | 42464-96-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Hex-5-en-1-yl)-4-{[3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}quinolin-1-ium iodide monohydrate | NSF Public Access Repository [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

using 1-Methyl-5-nitroquinolin-1-ium iodide in fluorescence microscopy

Application Note: 1-Methyl-5-nitroquinolin-1-ium Iodide (MNQI)

A Photostable Quinolinium-Based Probe for Fluorescence Microscopy

Introduction: The Quinolinium Advantage in Cellular Imaging

Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity.[1] The choice of fluorophore is paramount, dictating the quality, reliability, and scope of experimental outcomes. Quinoline-based fluorescent probes have emerged as a superior class of dyes due to their robust photophysical properties.[1] The core quinolinium scaffold is renowned for its high photostability, significant fluorescence quantum yields, and long fluorescence lifetimes, making it exceptionally well-suited for demanding imaging applications like Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3][4][5]

This application note introduces This compound (MNQI) , a derivative of the quinolinium family. While sharing the advantageous backbone of its parent structure, the introduction of an electron-withdrawing nitro group at the 5-position suggests unique photophysical and chemical properties. This modification may alter its spectral characteristics and introduce sensitivity to the cellular microenvironment, such as local redox potential. The permanent positive charge on the quaternized nitrogen suggests a predisposition for accumulation within organelles possessing a negative membrane potential, such as mitochondria.

This guide provides a comprehensive overview of the theoretical and practical aspects of using MNQI in fluorescence microscopy, offering detailed protocols for live- and fixed-cell imaging, and expert insights into data interpretation and troubleshooting.

Physicochemical and Fluorescent Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The properties of the core quinolinium structure are well-documented, providing a strong basis for the expected performance of MNQI.[2][3]

| Property | Characteristic Value (Quinolinium Class) | Notes and Considerations for MNQI |

| Excitation / Emission | Needs to be empirically determined. | The nitro-substitution likely causes a spectral shift. Researchers should perform a full excitation-emission scan. Based on related compounds, excitation may lie in the 330-425 nm range, with emission >400 nm.[6][7] |

| Quantum Yield (Φ) | ~0.7 - 0.8[2][3] | High quantum yield is characteristic of the 1-methyl-7-amino-quinolinium fluorophore, suggesting MNQI will be a bright probe. The nitro group may cause some quenching, which must be experimentally verified. |

| Fluorescence Lifetime (τ) | ~12 - 13 ns[2][3] | The long lifetime is significantly above the typical autofluorescence of cells (~4 ns), enabling high-contrast imaging, particularly with FLIM techniques.[2] |

| Photostability | High; fluorescence intensity remains stable during prolonged imaging (~1 hour).[2][3] | Superior photostability compared to conventional dyes like fluorescein reduces photobleaching, enabling long-term time-lapse experiments.[2] |

| Solubility | Inherently water-soluble.[2][3] | The iodide salt form enhances solubility in aqueous buffers. For stock solutions, DMSO or DMF are recommended to ensure complete dissolution. |

| Molecular Weight | 314.12 g/mol | C₁₀H₉IN₂O₂ |

| Toxicity | To be determined. | The methyl iodide precursor is a known neurotoxicant that can deplete cellular glutathione.[8][9] Therefore, cytotoxicity of MNQI must be carefully assessed for each cell type and experimental condition. |

Core Principles & Hypothesized Mechanism of Action

The cationic and lipophilic nature of quinolinium salts drives their interaction with cellular structures. For MNQI, we hypothesize a primary accumulation mechanism driven by membrane potential.

Mitochondrial Targeting: Mitochondria maintain a significant negative membrane potential (~ -150 to -180 mV) across their inner membrane. This potential acts as an electrophoretic force, driving the accumulation of cell-permeant, positively charged molecules like MNQI from the cytoplasm into the mitochondrial matrix. This principle is the basis for many widely used mitochondrial probes. A loss of mitochondrial membrane potential, an early hallmark of apoptosis, would therefore be expected to cause a corresponding loss of MNQI fluorescence from the mitochondria.

Caption: Hypothesized mitochondrial accumulation of MNQI.

Experimental Protocols

4.1. Reagent Preparation

-

MNQI Stock Solution (10 mM): Carefully weigh 3.14 mg of MNQI and dissolve in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.

-

Phosphate-Buffered Saline (PBS): pH 7.4. Standard formulation.

-

Fixation Solution (4% PFA): 4% (w/v) paraformaldehyde in PBS. Handle with appropriate safety precautions in a chemical fume hood.

-

Permeabilization Buffer (0.1% Triton X-100): 0.1% (v/v) Triton X-100 in PBS.

4.2. Protocol 1: Live-Cell Imaging & Mitochondrial Staining

This protocol is designed for visualizing mitochondria in living cells based on the hypothesized mechanism of action.

Causality & Self-Validation: This protocol's success relies on the mitochondrial membrane potential. To validate this, a parallel experiment using a mitochondrial uncoupling agent like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is essential. CCCP dissipates the proton gradient, collapses the membrane potential, and should prevent the accumulation of MNQI in mitochondria.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells onto a suitable imaging dish (e.g., glass-bottom 35 mm dishes) 24 hours prior to staining. Ensure they reach 60-80% confluency at the time of the experiment.

-

Preparation of Staining Solution: Thaw an aliquot of the 10 mM MNQI stock solution. Dilute the stock solution in warm (37°C), serum-free cell culture medium to a final working concentration.

-

Scientist's Note: Start with a concentration range of 100 nM to 5 µM. The optimal concentration must be determined empirically for each cell type to maximize signal while minimizing toxicity. Serum is omitted to prevent non-specific binding of the probe to proteins like albumin.

-

-

Cell Staining: Remove the culture medium from the cells and gently wash once with warm PBS. Add the MNQI staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

Washing: Remove the staining solution and wash the cells two times with warm, complete culture medium (containing serum).

-

Imaging: Add fresh, pre-warmed complete medium or a suitable live-cell imaging buffer to the dish. Proceed with imaging immediately on a fluorescence microscope equipped with appropriate filters (e.g., DAPI or custom filter set based on spectral scans) and environmental control (37°C, 5% CO₂).

-

(Mandatory Control) Validation with CCCP: For a parallel control dish, pre-treat cells with 10 µM CCCP for 10-15 minutes at 37°C before adding the MNQI staining solution in Step 3. The staining solution for this control should also contain 10 µM CCCP. A significant reduction or absence of localized staining compared to the untreated sample validates that MNQI accumulation is potential-dependent.

4.3. Protocol 2: Fixed-Cell Staining

This protocol is for visualizing cellular structures after fixation. Note that fixation and permeabilization may alter the distribution of lipophilic cationic dyes.

Step-by-Step Methodology:

-

Cell Preparation: Grow and wash cells as described in Protocol 1 (Steps 1 & 3).

-

Staining: Stain the live cells with MNQI as described in Protocol 1 (Steps 3 & 4).

-

Scientist's Note: Staining before fixation is often preferable for cationic dyes to capture their physiological distribution.

-

-

Fixation: After staining and washing, remove the medium and add 4% PFA solution. Incubate for 15 minutes at room temperature.

-

Washing: Gently aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If counterstaining intracellular targets (e.g., with Phalloidin), add 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Caution: Permeabilization may partially extract membrane-associated probes. Assess the impact on your signal.

-

-

Counterstaining (Optional): Incubate with other desired probes (e.g., DAPI for nuclear staining at 1 µg/mL) for 10-15 minutes.

-

Final Wash & Mounting: Wash three times with PBS. Mount the coverslip using an appropriate mounting medium. The sample is now ready for imaging.

Visualization of Experimental Workflow

A streamlined workflow is critical for reproducible results.

Caption: General experimental workflow for MNQI staining.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | 1. Inappropriate filter set. 2. Concentration of MNQI is too low. 3. Incubation time is too short. 4. (Live Cells) Loss of mitochondrial membrane potential. | 1. Perform a full spectral scan to determine optimal Ex/Em wavelengths. 2. Increase MNQI concentration in a step-wise manner (e.g., 100 nM, 500 nM, 1 µM, 5 µM). 3. Increase incubation time (e.g., to 45 or 60 minutes). 4. Check cell health; run a positive control with a known mitochondrial probe like MitoTracker Red CMXRos. |

| High Background | 1. Concentration of MNQI is too high. 2. Insufficient washing. 3. Non-specific binding to serum proteins in the medium. | 1. Decrease MNQI concentration. 2. Increase the number and duration of wash steps. 3. Ensure staining is performed in serum-free medium. |

| Phototoxicity / Cell Death | 1. MNQI concentration is too high. 2. Excessive light exposure during imaging. 3. Inherent toxicity of the compound. | 1. Reduce MNQI concentration to the lowest level that gives a sufficient signal. 2. Minimize light exposure: use a lower laser power/lamp intensity, increase camera gain, and reduce exposure time. 3. Perform a cytotoxicity assay (e.g., co-staining with Propidium Iodide or using a commercial viability kit) to determine the toxic threshold for your cells.[10][11][12] |

References

- Current time information in NA. The time at the location 'NA' is 07:09 PM. The location's timezone is 'Africa/Windhoek'. Google.

-

Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

-

Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PMC. [Link]

-

Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PubMed. [Link]

-

Bleeker, J. F., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ResearchGate. [Link]

-

Singh, S., & Singh, J. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Alves, C., et al. (2020). Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. MDPI. [Link]

-

Protocols - Moores Cancer Center. UC San Diego Health. [Link]

-

Ortyl, J., et al. (2022). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. ResearchGate. [Link]

-

Photostability for each of the investigated dyes. ResearchGate. [Link]

-

Dorman, D. C., & Struve, M. F. (1996). In vitro neurotoxicity of methyl iodide. PubMed. [Link]

-

Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. PMC. [Link]

-

Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. IUCrData. [Link]

-

Mohammadi, M., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

-

Saroja, G., & Aruna, S. (2007). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

-

Hadjipetrou, M., et al. (2015). 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Darzynkiewicz, Z., & Halicka, H. D. (2013). Assessment of Cell Viability. Microscopist.co.uk. [Link]

-

Claffey, J., et al. (2018). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi. RSC. [Link]

-

Kamat, A. G., et al. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. [Link]

-

Rieger, A. M., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. PMC. [Link]

-

Belguedj, R., et al. (2015). Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. ResearchGate. [Link]

-

Samarakoon, S., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Thompson, J. A., & Nicotera, P. (1998). Methyl iodide toxicity in rat cerebellar granule cells in vitro: the role of glutathione. PubMed. [Link]

-

Gómez-Chantada, F., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Al-Shammari, Z. A. M., et al. (2023). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. Systematic Reviews in Pharmacy. [Link]

-

5-AMINO-1-METHYLQUINOLINIUM. precisionFDA. [Link]

-

Stojiljkovic, M. P., et al. (2013). Toxicology of iodine: A mini review. ResearchGate. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 8. In vitro neurotoxicity of methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl iodide toxicity in rat cerebellar granule cells in vitro: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microscopist.co.uk [microscopist.co.uk]

- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-Methyl-5-nitroquinolin-1-ium iodide as a Novel Fluorescent Biological Stain

Introduction: The Potential of Quinolinium-Based Fluorophores in Cellular Imaging

Quinoline derivatives represent a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes in biological imaging.[1][2] Their inherent photophysical properties, combined with the potential for chemical modification, make them versatile scaffolds for developing novel stains and sensors.[3] Small molecule fluorescent probes are indispensable tools for a broad range of biological applications, offering the ability to visualize cellular structures and dynamic processes with high sensitivity and selectivity.[3][4] This application note introduces 1-Methyl-5-nitroquinolin-1-ium iodide, a cationic quinolinium salt, as a potential novel fluorescent stain for live-cell imaging. While specific applications of this compound are still under investigation, its structural characteristics suggest a utility in visualizing cellular components. This guide provides a detailed, albeit hypothetical, protocol for its initial characterization and use, grounded in the established principles of fluorescence microscopy and the known behavior of related cationic dyes.

Proposed Mechanism of Action

The chemical structure of this compound suggests a potential mechanism of action for cellular staining. As a cationic molecule, it is likely to exhibit an affinity for anionic structures within the cell through electrostatic interactions.[] This could lead to its accumulation in the nucleus, binding to DNA and RNA, or in mitochondria, which possess a negative membrane potential.[6] The nitro-group, being a strong electron-withdrawing group, may influence the photophysical properties of the quinolinium core, potentially leading to environment-sensitive fluorescence or a "turn-on" response upon binding to its target.[7]

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Live-cell imaging solution (e.g., FluoroBrite™ DMEM)[8]

-

Adherent cell line (e.g., HeLa, A549)

-

Glass-bottom imaging dishes or multi-well plates

-

Fluorescence microscope with appropriate filter sets

Experimental Protocols

Preparation of Staining Solution

It is recommended to prepare a concentrated stock solution of this compound in DMSO to ensure solubility and stability.

Stock Solution (10 mM):

-

Weigh out a precise amount of this compound.

-

Dissolve in an appropriate volume of high-quality DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

Working Solution (1-10 µM):

-

On the day of the experiment, thaw the stock solution at room temperature.

-

Dilute the 10 mM stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

-

Mix well by gentle inversion. Prepare fresh working solutions for each experiment.

Cell Culture and Staining

This protocol is optimized for adherent cells cultured in glass-bottom dishes.

-

Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of staining.

-

Cell Culture: Culture the cells in a 37°C incubator with 5% CO2.

-

Staining:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the freshly prepared working solution of this compound to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed imaging buffer (e.g., FluoroBrite™ DMEM) to remove unbound stain and reduce background fluorescence.[8]

-

-

Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition

The spectral properties of this compound will need to be experimentally determined. Based on related quinolinium compounds, excitation is anticipated in the blue to green region of the spectrum, with emission in the green to red region.

-

Microscope Setup: Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets.

-

Initial Imaging Parameters:

-

Excitation: Start with a standard DAPI or GFP excitation filter.

-

Emission: Use a corresponding standard DAPI or GFP emission filter.

-

Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[9]

-

-

Image Acquisition: Capture images using the lowest possible excitation light intensity to prevent photobleaching and phototoxicity.[10]

Data Presentation and Expected Results

The staining pattern of this compound will reveal its subcellular localization. A table summarizing the hypothetical staining characteristics is provided below for different potential targets.

| Potential Target | Expected Staining Pattern | Rationale |

| Nucleus | Bright, localized fluorescence within the nuclear boundary. | Cationic nature allows for binding to negatively charged nucleic acids. |

| Mitochondria | Punctate, filamentous staining in the cytoplasm. | Accumulation driven by the mitochondrial membrane potential. |

| Cytoplasm | Diffuse fluorescence throughout the cytoplasm. | General, non-specific binding or accumulation. |

Workflow Diagram

Caption: Experimental workflow for staining live cells with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of unbound stain. | Increase the number and duration of washing steps.[9] |

| Staining concentration is too high. | Titrate the stain concentration to a lower range (e.g., 0.1-1 µM).[11] | |

| No or Weak Signal | Inappropriate filter set. | Determine the excitation and emission spectra of the compound and use matching filters. |

| Staining concentration is too low. | Increase the concentration of the staining solution.[11] | |

| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[1] | |

| Cell Death or Abnormal Morphology | Phototoxicity. | Minimize exposure to excitation light. Use a more sensitive camera.[10] |

| Cytotoxicity of the compound. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging. The protocols outlined in this application note provide a robust starting point for researchers to explore its potential as a biological stain. Empirical optimization of staining concentration, incubation time, and imaging parameters will be crucial for achieving high-quality, reproducible results.

References

-

KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

-

Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Retrieved from [Link]

-

Samanta, S., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

-

Li, N., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed. Retrieved from [Link]

-

Molecular Expressions. (2015). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

-

Samanta, S., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Retrieved from [Link]

-

Yuan, L., et al. (2017). Quinolizinium-based tunable pH fluorescent probes for imaging in live cells. ResearchGate. Retrieved from [Link]

-

Lim, C. S., et al. (2013). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications. Retrieved from [Link]

-

Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Retrieved from [Link]

-

Ito, Y., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic. Retrieved from [Link]

-

Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Retrieved from [Link]

-

van der Vlag, M. A., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PMC. Retrieved from [Link]

-

van der Vlag, M. A., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Publications. Retrieved from [Link]

-

Zhang, X., et al. (2017). Novel near-infrared fluorescent probe for live cell imaging. PMC. Retrieved from [Link]

-

Kuznetsova, R. T., et al. (2025). Luminescence Properties of Nitro Derivatives of Fluorescein. ResearchGate. Retrieved from [Link]

-

Kobayashi, H., et al. (2009). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. ACS Publications. Retrieved from [Link]

-

Li, W., et al. (2025). Fluorescence enhancement of quinolines by protonation. ResearchGate. Retrieved from [Link]

-

Pereira, A. M. V. M., et al. (2016). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Retrieved from [Link]

-

Labinsights. (2025). A Guide to Fluorescent Dyes in Life Science Research. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmicrosystems.com [cellmicrosystems.com]

- 9. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]

- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. biotium.com [biotium.com]

synthetic route for 1-Methyl-5-nitroquinolin-1-ium iodide

Application Note: Optimized Synthesis and Characterization of 1-Methyl-5-nitroquinolin-1-ium iodide

Executive Summary

This guide details the synthetic route for This compound via the Menschutkin reaction. Unlike simple quinoline alkylations, the presence of the electron-withdrawing nitro group (

Target Molecule:

-

IUPAC Name: this compound

-

Molecular Formula:

-

Key Application: Precursor for reduction to 1-methyl-1,2,3,4-tetrahydroquinolines; electrophilic intermediate for nucleophilic aromatic substitution studies; NAD+ mimic in redox research.

Strategic Synthesis Design

Mechanistic Insight

The reaction proceeds via an

-

Electronic Deactivation: The 5-nitro group exerts a strong electron-withdrawing effect (inductive and mesomeric) on the bicyclic system. While the resonance effect is most pronounced at positions 2 and 4, the overall electron density of the ring is lowered, reducing the nucleophilicity of the N1 lone pair compared to unsubstituted quinoline.

-

The "Peri" Effect: The C5 position is spatially close to the C4 position, but remote from N1. Steric hindrance is minimal, but the electronic deactivation requires higher activation energy (heat).

Solvent Selection Strategy

We utilize Acetonitrile (

-

Solubility: It dissolves the neutral precursor (5-nitroquinoline) effectively at elevated temperatures.

-

Dielectric Constant: Its high polarity stabilizes the transition state of the charge-separation step.

-

Product Isolation: The target product is an ionic salt, which is insoluble in

(especially when cooled). This causes the product to precipitate as it forms, driving the equilibrium forward (Le Chatelier’s principle) and simplifying workup to a filtration step.

Safety Protocol (Critical)

WARNING: Methyl Iodide (MeI) is a potent neurotoxin and suspected carcinogen.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE:

-

Gloves: Standard nitrile gloves are permeable to MeI. Use Silver Shield/4H® (Laminate) gloves or double-gloved heavy-duty nitrile with immediate change upon splash.

-

Respiratory: If outside a hood (emergency only), a full-face respirator with organic vapor cartridges is required.

-

-

Quenching: Keep a solution of 10% aqueous ammonia or nucleophilic amine (e.g., triethylamine) ready to neutralize spills by converting volatile MeI to non-volatile quaternary salts.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Qty (Example) | Role |

| 5-Nitroquinoline | 174.16 | 1.0 | 5.00 g | Limiting Reagent |

| Methyl Iodide | 141.94 | 3.0 | 5.4 mL (12.2 g) | Electrophile (Excess) |

| Acetonitrile | 41.05 | Solvent | 25 mL | Reaction Medium |

| Ethyl Acetate/Ether | - | Wash | 30 mL | Purification |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Dissolution: Add 5-Nitroquinoline (5.00 g) and Acetonitrile (25 mL). Stir at room temperature until fully dissolved. Note: Gentle warming (40°C) may be needed.

-

Alkylation:

-

Cool the solution slightly to room temperature.

-

Add Methyl Iodide (5.4 mL) dropwise via syringe through a septum. Caution: MeI is volatile; minimize open exposure.[4]

-

-

Reaction:

-

Heat the mixture to reflux (approx. 80-82°C) using an oil bath.

-

Duration: Maintain reflux for 24–48 hours .

-

Visual Check: The solution will darken, and a yellow/orange precipitate should begin to form after several hours.

-

-

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.7) should disappear; the product will stay at the baseline (Rf = 0).

-

Workup:

-

Cool the reaction mixture to room temperature, then place in an ice bath (0°C) for 1 hour to maximize precipitation.

-

Filtration: Collect the solid by vacuum filtration using a sintered glass funnel (Porosity 3).

-

Washing: Wash the filter cake with cold acetonitrile (

) followed by diethyl ether or ethyl acetate (

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

Figure 1: Operational workflow for the synthesis of this compound.

Characterization & QC

Since the product is a quaternary salt, it will exhibit distinct physical properties compared to the neutral precursor.

Expected Data

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color arises from extended conjugation and nitro group. |

| Melting Point | 220°C – 245°C (Decomposition) | Sharp melting points are rare for quaternary salts; they often darken/decompose. |

| Solubility | Soluble: DMSO, Methanol, Water. Insoluble: Ether, Hexanes, DCM. | Use DMSO-d6 for NMR. |

NMR Analysis (Predicted Shifts in DMSO-d6)

The positive charge on the nitrogen desheilds the entire ring system.

-

9.4 - 9.6 ppm (d, 1H): H-2 proton (Most deshielded due to proximity to

- 9.1 - 9.3 ppm (d, 1H): H-4 proton.

- 8.5 - 8.8 ppm (m, 2H): H-8 and H-6 protons.

- 8.1 - 8.3 ppm (m, 2H): H-3 and H-7 protons.

-

4.7 - 5.0 ppm (s, 3H):

Mass Spectrometry

-

ESI-MS (+): Observe peak at

(corresponding to the cation

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Solvent too polar or volume too high. | Concentrate the reaction mixture by rotary evaporation to 50% volume. Add |

| Low Yield (<50%) | Incomplete reaction due to deactivation. | Extend reflux time to 72h. Add an additional 1.0 equiv of MeI at the 24h mark. |

| Oiling Out | Impurities or residual solvent. | Decant the supernatant oil. Triturate the oil vigorously with fresh diethyl ether or acetone to induce crystallization. |

| Dark/Black Product | Iodine contamination.[5][6][7] | Wash the solid thoroughly with minimal cold acetone or ethyl acetate. Recrystallize from Ethanol/Methanol if necessary. |

References

-

Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der Amine. Z. Phys. Chem., 6, 41–57. (Foundational Mechanism).[5]

- Zymalkowski, F., & Tinapp, P. (1900s). Synthesis of quinoline derivatives.

-

Sigma-Aldrich/Merck Safety Data Sheet. Methyl Iodide Safety & Handling.

-